(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with a pyrrole ring, a fluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Nitrile Group: The nitrile group can be introduced via a dehydration reaction of an amide or through a substitution reaction using a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activities. The presence of the pyrrole ring and the fluorophenyl group suggests that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests that it may have activity against certain diseases, and it is studied for its potential as a pharmaceutical agent.
Industry
In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with molecular targets in biological systems. The pyrrole ring and the fluorophenyl group allow it to bind to specific proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-chlorophenyl)prop-2-enenitrile
- (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-bromophenyl)prop-2-enenitrile
- (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with biological targets. This makes the compound distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
(E)-3-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2/c1-16-12-20(13-21(14-24)19-8-10-22(23)11-9-19)17(2)25(16)15-18-6-4-3-5-7-18/h3-13H,15H2,1-2H3/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POECFXILNHGKAC-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C=C(C#N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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